N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide
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Overview
Description
“N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE” is a complex organic compound that features a benzothiazine core, a phenylacetamide moiety, and a benzoyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Benzothiazine Core: This could be achieved through a cyclization reaction involving a thiourea derivative and a suitable diketone.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Attachment of the Phenylacetamide Moiety: This could be done through an amide coupling reaction, possibly using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigating its potential as a drug candidate for various diseases.
Biochemical Research: Studying its interactions with biological macromolecules.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The exact mechanism of action would depend on its biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzothiazine core could be crucial for binding to specific sites, while the benzoyl and phenylacetamide groups might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazines: Known for their anti-inflammatory and antimicrobial properties.
Phenylacetamides: Often studied for their analgesic and anti-inflammatory effects.
Uniqueness
The unique combination of a benzothiazine core with benzoyl and phenylacetamide groups might confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C28H28N2O4S/c1-2-3-12-19-30-27(28(32)22-15-8-5-9-16-22)26(23-17-10-11-18-24(23)35(30,33)34)29-25(31)20-21-13-6-4-7-14-21/h4-11,13-18H,2-3,12,19-20H2,1H3,(H,29,31) |
InChI Key |
ABIJEKTVARXEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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